molecular formula C18H19NO2 B3059908 2-(Boc-amino)fluorene CAS No. 141340-61-6

2-(Boc-amino)fluorene

Cat. No.: B3059908
CAS No.: 141340-61-6
M. Wt: 281.3 g/mol
InChI Key: ROHWMWYAUISOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)fluorene is a compound that features a fluorene backbone with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)fluorene typically involves the protection of the amino group on fluorene. One common method is the reaction of fluorene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Boc-amino)fluorene has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Utilized in the study of protein interactions and enzyme mechanisms.

    Medicine: Employed in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-(Boc-amino)fluorene primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)fluorene is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-(9H-fluoren-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)21-17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHWMWYAUISOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462040
Record name 2-(Boc-amino)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141340-61-6
Record name 2-(Boc-amino)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)fluorene
Reactant of Route 2
Reactant of Route 2
2-(Boc-amino)fluorene
Reactant of Route 3
Reactant of Route 3
2-(Boc-amino)fluorene
Reactant of Route 4
Reactant of Route 4
2-(Boc-amino)fluorene
Reactant of Route 5
Reactant of Route 5
2-(Boc-amino)fluorene
Reactant of Route 6
Reactant of Route 6
2-(Boc-amino)fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.